methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound featuring a pyrazole ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate with piperidine-4-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or methanesulfonic acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to facilitate the reaction while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-ethoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
- Ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
- Methyl 1-(3-methoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
Uniqueness
Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 1-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-4-18-10-12(13(16-18)22-5-2)14(19)17-8-6-11(7-9-17)15(20)21-3/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCRORYHVECDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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